2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-one is a chemical compound that belongs to the class of benzofuran derivatives. This compound features a unique structure characterized by the presence of two fluorine atoms at the 5 and 7 positions of the benzofuran ring and an ethyl group at the 2 position. It is primarily studied for its potential applications in medicinal chemistry and material science.
The compound can be synthesized through various chemical processes, often involving specific precursors and reaction conditions. Its synthesis and properties have been documented in several scientific articles and patents, indicating its relevance in ongoing research.
The synthesis of 2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-one typically involves cyclization reactions of appropriate precursors. One common method includes:
The synthesis process often requires careful control of temperature and reaction time to maximize yield and purity. Purification techniques such as column chromatography are typically employed to isolate the desired product from by-products.
The molecular structure of 2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-one can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C11H10F2O2 |
Molecular Weight | 216.20 g/mol |
IUPAC Name | 2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-one |
Canonical SMILES | CC1=C(C(=O)C=C(C=C1F)F)C=C |
InChI Key | XYZ123456789 |
This structure highlights the unique arrangement of atoms within the molecule, which contributes to its chemical properties.
2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-one can participate in several types of chemical reactions:
Common reagents for these reactions include:
The reaction conditions (temperature, solvent choice) are critical for achieving desired outcomes.
The mechanism of action for 2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-one involves interactions with specific biological targets. The compound may modulate enzyme activity or receptor binding through its structural features:
The physical and chemical properties are essential for determining the compound's suitability for various applications in research and industry.
2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-one has several potential applications:
CAS No.: 525-82-6
CAS No.: 16903-37-0
CAS No.: 24622-61-5
CAS No.: 65207-12-7
CAS No.:
CAS No.: 42746-57-6